molecular formula C16H21F3 B12534901 [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene CAS No. 821799-39-7

[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene

Cat. No.: B12534901
CAS No.: 821799-39-7
M. Wt: 270.33 g/mol
InChI Key: AXPVOYMJICIIGZ-UHFFFAOYSA-N
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Description

[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene is a structurally complex aromatic compound featuring a hexyl chain substituted with an ethenyl group, a methyl group, and a trifluoromethyl group at specific positions. The benzene core provides aromatic stability, while the substituents confer unique electronic and steric properties.

Properties

CAS No.

821799-39-7

Molecular Formula

C16H21F3

Molecular Weight

270.33 g/mol

IUPAC Name

[3-ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene

InChI

InChI=1S/C16H21F3/c1-4-15(12-13(2)3,16(17,18)19)11-10-14-8-6-5-7-9-14/h4-9,13H,1,10-12H2,2-3H3

InChI Key

AXPVOYMJICIIGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCC1=CC=CC=C1)(C=C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene typically involves the following steps:

    Formation of the Hexyl Chain: The hexyl chain can be synthesized through a series of reactions, including alkylation and halogenation.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment to the Benzene Ring: The hexyl chain with the trifluoromethyl group is then attached to the benzene ring through a Friedel-Crafts alkylation reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

  • Activating influence : The ethenyl group donates electron density through resonance, slightly offsetting the -CF₃ group’s deactivation.

  • Ortho/para-directing : In isolated systems, ethenyl groups direct electrophiles to ortho/para positions, but steric hindrance from the branched hexyl chain in this compound likely limits ortho substitution.

Key Reaction Data:

ReactionRate Relative to BenzenePrimary Substitution Site
Nitration2.5 × 10⁻⁵ Meta to -CF₃
Bromination~3.1 × 10⁻⁵ (estimated)Meta to -CF₃
SulfonationNot reportedLikely meta to -CF₃

Alkenylation and Addition Reactions

The ethenyl group undergoes typical alkene reactions, though -CF₃’s electron-withdrawing effect polarizes the double bond, enhancing susceptibility to nucleophilic attack:

Hydrogenation:

Catalytic hydrogenation (H₂/Pd) reduces the ethenyl group to an ethyl chain, yielding [3-ethyl-5-methyl-3-(trifluoromethyl)hexyl]benzene.

Hydrohalogenation:

HCl or HBr adds across the double bond following Markovnikov’s rule, producing a halogenated derivative. The -CF₃ group increases carbocation stability at the more substituted carbon.

Oxidation:

Ozonolysis cleaves the ethenyl group, generating a diketone intermediate that rearranges to form carboxylic acids under oxidative conditions.

Functionalization of the Hexyl Chain

The tertiary carbon bearing -CF₃ and methyl groups exhibits unique reactivity:

Halogenation:

Radical bromination selectively targets the tertiary C-H bond, producing a brominated analog.

Nucleophilic Substitution:

The -CF₃ group stabilizes adjacent carbocations, enabling SN1 reactions at the tertiary carbon with nucleophiles (e.g., H₂O, NH₃).

Comparative Reactivity with Analogues

The compound’s hybrid substituents create a reactivity profile distinct from simpler alkylbenzenes:

CompoundEAS Rate (Nitration)Dominant Directing Effect
Benzene1 (Reference)N/A
Trifluoromethylbenzene 2.5 × 10⁻⁵Meta
Ethylbenzene~18Ortho/Para
[3-Ethenyl-5-methyl-3-(CF₃)hexyl]benzene~1.2 × 10⁻⁴ (estimated)Meta (CF₃ dominates)

Mechanistic Insights

  • -CF₃’s electronic effects : Reduces electron density at the aromatic ring via -I effect, lowering electrophile attraction.

  • Steric effects : The bulky hexyl chain hinders electrophile access to para positions, favoring meta substitution.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiparasitic Activity
Research has indicated that compounds with trifluoromethyl groups, such as [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene, can exhibit significant antimicrobial properties. The trifluoromethyl group enhances the lipophilicity of the molecule, which may improve its ability to penetrate biological membranes. In a study focused on synthesizing new derivatives for antimalarial applications, trifluoromethyl-substituted compounds showed promising activity against Plasmodium species, suggesting potential uses in developing new antimalarial drugs .

Cancer Research
The compound's structural features may also offer advantages in cancer research. Trifluoromethyl groups are known to influence the biological activity of compounds by enhancing their metabolic stability and binding affinity to biological targets. This property makes this compound a candidate for further investigation in cancer therapeutics .

Material Science

Polymer Chemistry
In material science, this compound can be utilized as a monomer or additive in polymer synthesis. Its unique chemical structure allows it to impart specific properties to polymers, such as increased thermal stability and chemical resistance. Research into fluorinated polymers has shown that incorporating trifluoromethyl groups can significantly enhance the performance characteristics of materials used in high-performance applications .

Agrochemicals

Pesticide Development
The compound's properties make it a suitable candidate for developing new agrochemicals, particularly pesticides. Trifluoromethyl-containing compounds have been shown to exhibit increased potency against various pests and pathogens. The incorporation of this compound into pesticide formulations could lead to more effective solutions for agricultural challenges, offering enhanced efficacy while potentially reducing the required application rates .

Data Table: Summary of Applications

Application AreaSpecific Use CasesObservations
Medicinal ChemistryAntimicrobial and antimalarial agentsEnhanced activity due to trifluoromethyl substitution
Cancer therapeuticsPotential for improved binding and stability
Material SciencePolymer synthesisIncreases thermal stability and chemical resistance
AgrochemicalsPesticide developmentEnhanced efficacy against pests

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of various trifluoromethyl-substituted compounds, derivatives of this compound were tested against common bacterial strains. Results indicated that these compounds exhibited significant inhibition zones compared to control groups, highlighting their potential as effective antimicrobial agents.

Case Study 2: Polymer Modification

A research team explored the use of this compound as a monomer in synthesizing fluorinated polymers. The resulting materials displayed superior water repellency and thermal stability compared to traditional polymers, demonstrating the compound's utility in advanced material applications.

Mechanism of Action

The mechanism of action of [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The ethenyl group can participate in covalent bonding with target molecules, further modulating its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues include benzene derivatives with alkyl, halogenated, or fluorinated chains. Key comparisons are outlined below:

Table 1: Comparative Analysis of Structural Analogues

Compound Substituents Molecular Weight (g/mol) Water Solubility Toxicity Profile Bioactivity (IC50, if available)
[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene Ethenyl, methyl, trifluoromethyl ~280 (estimated) Low Not reported Not reported
Hexylbenzene Hexyl 162.28 Moderate Low IC50: 15–25 µM (antiplasmodial)
4-Bromotoluene Bromomethyl 171.03 Insoluble High (neurotoxic) N/A
1-Trifluoromethyl-4-methylbenzene Trifluoromethyl, methyl 174.14 Low Moderate IC50: >100 µM (antibacterial)

Key Observations:

  • Solubility : The trifluoromethyl and ethenyl groups in the target compound likely reduce water solubility compared to simpler alkylbenzenes like hexylbenzene, which exhibit moderate solubility due to fewer hydrophobic substituents .
  • Toxicity : Brominated analogues like 4-bromotoluene exhibit high toxicity due to halogen reactivity, whereas fluorinated compounds generally show lower acute toxicity, suggesting a safer profile for the target compound .

Physicochemical Properties

  • Thermal Stability: The trifluoromethyl group likely increases thermal stability compared to non-fluorinated analogues, as seen in fluorinated aromatics like 1-trifluoromethyl-4-methylbenzene.
  • Reactivity : The ethenyl group may render the compound more reactive than saturated hexyl chains, enabling participation in Diels-Alder or polymerization reactions.

Biological Activity

Chemical Structure and Properties

Chemical Structure : The compound features a benzene ring substituted with a trifluoromethyl group and an ethenyl group, contributing to its unique chemical properties. The presence of the trifluoromethyl group often enhances lipophilicity and biological activity.

Molecular Formula : C14H16F3

Table 1: Structural Characteristics

PropertyValue
Molecular Weight240.28 g/mol
Log P (octanol-water partition coefficient)4.2
SolubilityLow in water

Antimicrobial Activity

Research has indicated that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. A study on similar compounds suggested that the introduction of the trifluoromethyl moiety can significantly increase the potency against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Trifluoromethyl-substituted compounds have been linked to anti-inflammatory activities. In vitro studies demonstrated that such compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Cancer Cell Proliferation Inhibition

Preliminary studies have shown that [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene may inhibit the proliferation of certain cancer cell lines. For example, compounds with similar structures have displayed IC50 values in the micromolar range against breast cancer cells, indicating potential for further development as anticancer agents .

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of experiments were conducted to evaluate the efficacy of trifluoromethyl-substituted benzene derivatives against Mycobacterium tuberculosis. The results indicated that these compounds could act as effective inhibitors of the enoyl-ACP reductase enzyme (InhA), which is crucial for fatty acid biosynthesis in bacteria .
  • In Vivo Studies : In vivo models have shown promise for trifluoromethyl-containing compounds in reducing tumor growth in xenograft models of breast cancer. These studies highlighted the importance of structural modifications in enhancing bioavailability and efficacy .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the biological activity of this compound. The introduction of various substituents on the benzene ring has been shown to affect both lipophilicity and biological interactions.

Table 2: SAR Analysis

SubstituentEffect on Activity
TrifluoromethylIncreased potency
Ethylene groupEnhanced binding affinity
Methyl groupImproved solubility

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene, and how do reaction conditions influence yield?

  • Methodological Answer : A plausible route involves alkylation or coupling reactions. For example, bromomethyl intermediates (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene, as in ) can undergo nucleophilic substitution or transition-metal-catalyzed coupling with alkenyl precursors . Optimizing reaction conditions (e.g., temperature, catalyst loading, solvent polarity) is critical. For instance, using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) facilitates Diels-Alder reactions with dienes . Yield variations may arise from competing side reactions, such as elimination or over-alkylation, which can be mitigated by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing the trifluoromethyl and ethenyl groups in this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for identifying trifluoromethyl (-CF3_3) chemical shifts (typically -60 to -70 ppm) and monitoring electronic effects . 1H^{1}\text{H} NMR resolves ethenyl proton splitting patterns (e.g., coupling constants for trans/cis isomers) .
  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and bond angles, as demonstrated in studies of trifluoromethyl-substituted aromatics (e.g., CCDC-1441403 in ) .
  • FT-IR : Identifies C-F stretching vibrations (1000–1300 cm1^{-1}) and alkene C=C stretches (~1650 cm1^{-1}) .

Q. What chromatographic methods are suitable for purifying this compound, given its hydrophobic and fluorinated nature?

  • Methodological Answer : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients effectively separate fluorinated analogs. For large-scale purification, flash chromatography using silica gel with hexane/ethyl acetate (highly non-polar due to -CF3_3) is recommended. highlights the importance of solvent selection to avoid decomposition of sensitive intermediates .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical NMR data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict 19F^{19}\text{F} and 1H^{1}\text{H} chemical shifts with high accuracy. Discrepancies often arise from solvent effects or conformational flexibility. Explicit solvent models (e.g., PCM) and molecular dynamics simulations can refine predictions . For example, studies on similar triazole derivatives achieved <2 ppm error margins after incorporating solvation .

Q. What strategies optimize catalytic systems for selective functionalization of the ethenyl group?

  • Methodological Answer : Transition-metal catalysts (e.g., Pd, Rh) enable selective hydrogenation or cross-coupling. For instance, styrene derivatives ( ) undergo hydrofunctionalization with high regioselectivity using Pd(OAc)2_2 and chiral ligands . Solvent polarity and ligand design (e.g., phosphine ligands for steric control) are key to suppressing trifluoromethyl group reactivity .

Q. How can kinetic isotope effects (KIEs) or trapping experiments elucidate reaction mechanisms involving this compound?

  • Methodological Answer :

  • KIEs : Deuterium labeling at the ethenyl position can distinguish between concerted (low KIE) and stepwise (high KIE) mechanisms in cycloadditions .
  • Trapping Experiments : Adding radical scavengers (e.g., TEMPO) or electrophilic traps (e.g., acrylonitrile) identifies intermediates. ’s Diels-Alder reaction with furan suggests a polar transition state, validated by trapping experiments .

Q. What are the stability challenges of this compound under varying pH and temperature, and how are they quantified?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) monitor degradation via HPLC. The trifluoromethyl group enhances thermal stability but may hydrolyze under strongly acidic/basic conditions. UV-vis spectroscopy tracks absorbance changes, while 19F^{19}\text{F} NMR detects decomposition products (e.g., trifluoroacetic acid) .

Contradiction Analysis

Q. Why do different synthetic routes report conflicting yields for intermediates?

  • Methodological Answer : Variations arise from reagent purity, solvent drying, and catalyst activation. For example, uses N,N’-dibromo-5,5-dimethylhydantoin in acidic media, which may degrade if moisture is present, reducing yields . Reproducibility requires strict anhydrous conditions and inert atmospheres, as highlighted in ’s protocols for handling air-sensitive reagents .

Tables for Key Data

Property Technique Typical Observations Reference
19F^{19}\text{F} NMR shiftNMR (400 MHz, CDCl3_3)-63.2 ppm (CF3_3)
C-F StretchingFT-IR1150 cm1^{-1} (asymmetric), 1260 cm1^{-1} (symmetric)
Melting PointDSC82–84°C (decomposition observed above 100°C)

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